molecular formula C18H34N4O9 B8785963 2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

Cat. No.: B8785963
M. Wt: 450.5 g/mol
InChI Key: JZNZSKXIEDHOBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the tetrazacyclododecane core, followed by the introduction of carboxymethyl and trihydroxybutan-2-yl groups. Each step requires specific reagents and conditions, such as the use of protecting groups to prevent unwanted reactions and the application of catalysts to increase reaction efficiency.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than batch processes.

Chemical Reactions Analysis

Types of Reactions

2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid can undergo various chemical reactions, including:

    Oxidation: The trihydroxybutan-2-yl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxymethyl groups can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trihydroxybutan-2-yl group can yield ketones or aldehydes, while reduction of the carboxymethyl groups can produce alcohols.

Scientific Research Applications

2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may bind to enzymes, altering their activity and affecting metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetrazacyclododecane derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and applications.

Uniqueness

What sets 2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid apart is its combination of carboxymethyl and trihydroxybutan-2-yl groups. This unique arrangement of functional groups provides distinct reactivity and interaction profiles, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C18H34N4O9

Molecular Weight

450.5 g/mol

IUPAC Name

2-[4,10-bis(carboxymethyl)-7-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

InChI

InChI=1S/C18H34N4O9/c23-12-14(15(25)13-24)22-7-5-20(10-17(28)29)3-1-19(9-16(26)27)2-4-21(6-8-22)11-18(30)31/h14-15,23-25H,1-13H2,(H,26,27)(H,28,29)(H,30,31)

InChI Key

JZNZSKXIEDHOBD-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)C(CO)C(CO)O)CC(=O)O

density

1.3 g/mL at 37 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A total of 3.356 kg calcium carbonate (99.3%) is added in portions to 15.39 kg butrol (water contents: 2.6%) dissolved in 120 l demineralised water and it is stirred for one hour at 90° C. inner temperature. It is subsequently cooled to 20° C. and 1.5 kg active carbon (Norit SX PLUS; the carbon is first washed thoroughly with water) is added. It is stirred for one hour at 20° C. and the carbon is subsequently filtered off. The carbon is washed three times with 15 l of water each time.
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3.356 kg
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15.39 kg
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Reactant of Route 2
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Reactant of Route 3
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Reactant of Route 4
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Reactant of Route 5
Reactant of Route 5
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
Reactant of Route 6
Reactant of Route 6
2,2',2''-(10-(1,3,4-trihydroxybutan-2-yl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid

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